3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)propanamide
Description
This compound features a propanamide backbone substituted with a 4-methoxyphenyl group at the 3-position and a branched ethylamine side chain containing 1-methylindolin-5-yl and piperidin-1-yl moieties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-28-17-14-22-18-21(9-12-24(22)28)25(29-15-4-3-5-16-29)19-27-26(30)13-8-20-6-10-23(31-2)11-7-20/h6-7,9-12,18,25H,3-5,8,13-17,19H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPGIRXFUHVTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)OC)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure
The compound can be represented by the following structure:
This structure features a propanamide backbone with a methoxyphenyl group and an indolin-piperidine moiety, which are critical for its biological activity.
Research indicates that this compound acts as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2) , a protein involved in various signaling pathways that regulate cell growth and differentiation. By inhibiting SHP2, the compound may disrupt oncogenic signaling pathways, thus exhibiting potential anti-cancer properties .
Anticancer Properties
Several studies have investigated the anticancer activity of similar compounds. For instance, derivatives with methoxy groups have shown significant efficacy against various cancer cell lines. The presence of the methoxy group is believed to enhance lipophilicity and cellular uptake, contributing to cytotoxic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-N-(piperidin-1-yl)propanamide | HCT-15 | <10 | SHP2 Inhibition |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl) | Jurkat | <20 | Apoptosis Induction |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | U251 (glioblastoma) | <15 | Bcl-2 Inhibition |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good brain penetration, which is crucial for targeting central nervous system malignancies. Studies have shown that modifications in the piperidine and indoline moieties can significantly alter the bioavailability and distribution of similar compounds .
Case Studies
- In Vitro Studies : A study demonstrated that the compound effectively inhibited cell proliferation in several cancer types, including colon and breast cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Animal Models : In vivo studies using xenograft models have shown promising results where treatment with this compound led to significant tumor regression compared to control groups .
- Biased Agonism : Similar compounds have exhibited biased agonism at certain receptors, leading to selective activation of beneficial pathways while minimizing adverse effects—an important consideration for therapeutic applications .
Scientific Research Applications
Cancer Therapeutics
Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)propanamide exhibit antitumor properties. In vitro studies have demonstrated that such compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis. For instance:
- Inhibition of SHP2 : The compound has been identified as an inhibitor of the protein tyrosine phosphatase SHP2, which plays a critical role in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other anticancer therapies .
Neurological Disorders
The structural components of this compound suggest potential applications in treating neurological disorders. The piperidine ring is often associated with psychoactive properties, and compounds containing indoline structures have been investigated for their effects on neurotransmitter systems:
- Dopamine Transporter Interaction : Similar compounds have shown high affinity for the dopamine transporter, indicating potential use in managing conditions like depression or schizophrenia .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
Case Study 1: SHP2 Inhibition
A study published in a patent document outlines the synthesis and biological evaluation of compounds targeting SHP2. The findings suggest that these inhibitors can effectively reduce tumor size in preclinical models, supporting their potential as therapeutic agents against various cancers .
Case Study 2: Neuropharmacological Effects
Research on related piperidine derivatives has demonstrated their ability to modulate neurotransmitter levels, leading to improved cognitive function in animal models of neurodegenerative diseases. These findings suggest that similar structures may offer therapeutic benefits for conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The following table summarizes key structural analogues and their substituents:
Key Structural and Functional Differences
’s enamide structure (prop-2-enamide) introduces rigidity, which may enhance anti-inflammatory activity by stabilizing interactions with targets .
Aromatic and Heterocyclic Substitutions: The 4-methoxyphenyl group is a common motif (target compound, ), suggesting its role in π-π stacking or metabolic stability.
Tertiary Amine Moieties :
- The piperidin-1-yl group in the target compound contrasts with the piperazine in . Piperidine’s reduced basicity compared to piperazine may influence blood-brain barrier penetration .
Pharmacological Activity: Only ’s compound 10 and related amides (e.g., compounds 4, 6, 7, 12) exhibit significant anti-inflammatory activity (IC₅₀ <17.21 μM), likely due to phenolic hydroxyl groups enhancing antioxidant or COX-2 inhibition . The target compound lacks such groups, suggesting divergent bioactivity.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
The synthesis of this compound involves multi-step reactions, including amide coupling, nucleophilic substitutions, and purification via chromatography. Key considerations include:
- Reaction Conditions : Temperature control (e.g., 0°C to room temperature for acylations) and solvent selection (e.g., dichloromethane or DMF for polar intermediates) to minimize side reactions .
- Purification : Normal-phase chromatography with gradients (e.g., 100% dichloromethane to ethyl acetate) or reverse-phase HPLC for isolating high-purity fractions .
- Characterization : Use of NMR (¹H/¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Basic: Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves methoxyphenyl aromatic protons (δ 6.8–7.4 ppm) and piperidinyl/indolinyl methyl groups (δ 1.2–3.0 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons .
- Mass Spectrometry (MS) : HRMS with ESI+ ionization confirms molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to piperidine or indoline moieties .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) and monitor reaction progress .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
Discrepancies often arise from conformational flexibility or crystal-packing effects. Strategies include:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves absolute configuration and validates computational models .
- 2D-NMR Experiments : NOESY or ROESY correlations identify spatial proximities between protons, distinguishing between predicted and observed conformers .
- DFT Calculations : Geometry optimization at the B3LYP/6-31G* level compares theoretical and experimental NMR shifts, adjusting for solvent effects .
Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
Answer:
- Analog Synthesis : Modify the methoxyphenyl, piperidinyl, or indolinyl groups (e.g., substituent variations via Suzuki coupling or reductive amination) to assess pharmacological impact .
- Biological Assays : Pair synthesized analogs with in vitro binding assays (e.g., receptor affinity studies) or cellular toxicity screens to correlate structural changes with activity .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., GPCRs or kinases), guiding rational design .
Advanced: How can computational modeling be integrated with experimental data to predict binding interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to identify stable binding poses over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs and wild-type ligands to prioritize synthetic targets .
- Cross-Validation : Overlay docking results with X-ray crystallographic data (e.g., PDB structures) to refine force field parameters and improve predictive accuracy .
Advanced: What methodologies are suitable for analyzing stereochemical outcomes in asymmetric syntheses of this compound?
Answer:
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or OD-H) with polar mobile phases to separate enantiomers and determine enantiomeric excess (ee) .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations of chiral centers .
- Crystallographic Refinement : SHELXL refinement with Flack parameter analysis confirms stereochemistry in single crystals .
Basic: How can reaction intermediates be monitored and isolated during synthesis?
Answer:
- Thin-Layer Chromatography (TLC) : Silica gel plates with UV visualization track intermediates (e.g., Rf values for amide vs. ester intermediates) .
- In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies (e.g., ~1650 cm⁻¹ for amide formation) in real-time .
- Liquid-Liquid Extraction : Partition crude mixtures between ethyl acetate and water to isolate non-polar intermediates .
Advanced: What experimental designs mitigate challenges in scaling up the synthesis?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acylations) and reduce purification bottlenecks .
- Design of Experiments (DoE) : Use factorial designs (e.g., varying temperature, solvent ratio, and catalyst loading) to optimize yield and minimize impurities .
- Green Chemistry Metrics : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance scalability and sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
